molecular formula C8H6O4<br>C6H4(COOH)2<br>C8H6O4 B1672272 Isophthalic acid CAS No. 121-91-5

Isophthalic acid

Cat. No.: B1672272
CAS No.: 121-91-5
M. Wt: 166.13 g/mol
InChI Key: QQVIHTHCMHWDBS-UHFFFAOYSA-N
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Description

Isophthalic acid (IPA, CAS 121-91-5), chemically known as 1,3-benzenedicarboxylic acid, is an aromatic dicarboxylic acid with two carboxyl (-COOH) groups attached to the benzene ring in the meta configuration (positions 1 and 3) . It is industrially synthesized via the oxidation of m-xylene, a process analogous to the production of terephthalic acid (TPA), its para-isomer .

Scientific Research Applications

Isophthalic acid is an aromatic dicarboxylic acid with a wide array of applications, primarily in the production of polymers and resins . It is one of three isomers of benzenedicarboxylic acid, the others being phthalic acid and terephthalic acid . this compound is produced on a large scale through the oxidation of meta-xylene, utilizing oxygen and a cobalt-manganese catalyst .

Industrial Applications

Polyester Resins: this compound is a key component in the production of various polyester resins, including unsaturated polyester resins (UPR) . These resins are used in fiberglass-reinforced plastics, coatings, and other applications . The incorporation of this compound into polyethylene terephthalate (PET) copolymers reduces crystallinity, enhancing clarity and productivity in bottle manufacturing .

Alkyd Resins and Coatings: It is also utilized in high-quality alkyd resins for industrial coatings . These resins offer excellent durability, chemical resistance, and adhesion properties, making them suitable for automotive, appliance, and industrial equipment finishes .

Specialty Applications: Beyond resins and coatings, this compound finds use in special fibers, hot melt adhesives, printing inks, and as a modifier for polyester fiber dyeing . It can also function as a resin plasticizer . Furthermore, compressed-molded resins made from this compound are employed in manufacturing automotive parts, industrial parts, microwave ovens, and electrical components .

Scientific Research Applications

Protein Kinase C (PKC) Ligands: Derivatives of dialkyl 5-(hydroxymethyl)isophthalate have been identified as potential ligands for the C1 domain of protein kinase C (PKC) . PKC is a crucial molecular target for cancer and other diseases . These this compound derivatives can displace radiolabeled phorbol ester from PKC alpha and delta, with KiK_i values ranging from 200 to 900 nM . They can also modify PKC activation in living cells, either by inducing PKC-dependent ERK phosphorylation or by inhibiting phorbol-induced ERK phosphorylation .

Fluorescent Properties: this compound can be incorporated into octacalcium phosphate (OCP) to create a material with unique fluorescent properties . When incorporated into OCP, this compound emits ultraviolet light . The fluorescence behavior of OCP with incorporated isophthalate ions depends on the chemical structures and electronic states of the aromatic ring responsible for the emission .

Separation Techniques: this compound is used in methods for separating mixtures of this compound and terephthalic acid, which are commonly produced by the oxidation of meta- and para-xylenes . The separation of these acids is challenging due to their similar physical properties and high melting points, making conventional methods like fractional distillation impractical .

Removal of Phthalic Acid and this compound

Sorbent Dose: The increase of the sorbent dose enhances the removal of both OPA and IPA .

Investigated parameterPhthalic acid / this compound concentration (mg/L)Amount of sorbent (g)Volume of solution (mL)pH of solutionTemperature (°C)
Sorbent dose50.0from 0.01 to 0.0425.04 (OPA) 10 (IPA)25
Initial solution pH50.00.0225.0from 1 to 525
Equilibrium studyfrom 100 to 8000.0225.04 (OPA) 10 (IPA)25
Temperature effect50.00.0225.04 (OPA) 10 (IPA)30, 40 and 50
Kinetic study50.00.801000.04 (OPA) 10 (IPA)25

Mechanism of Action

The mechanism by which isophthalic acid exerts its effects is primarily through its chemical interactions as a dicarboxylic acid. The carboxyl groups can participate in various chemical reactions, such as forming esters and amides, which are crucial in polymer and resin production . The aromatic ring allows for electrophilic aromatic substitution, enabling further functionalization . These chemical properties make this compound a versatile compound in industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Terephthalic Acid (TPA) and Phthalic Acid (PA)

Property Isophthalic Acid (IPA) Terephthalic Acid (TPA) Phthalic Acid (PA)
Carboxyl Positions 1,3 (meta) 1,4 (para) 1,2 (ortho)
Melting Point (°C) 345–348 >300 (sublimes) 207–210
Polymer Flexibility High (due to meta geometry) Low (rigid para structure) Moderate (steric hindrance)
Key Applications UPRs, corrosion-resistant coatings PET bottles, textiles Plasticizers, dyes

Functional Differences :

  • Thermal Stability : IPA-based polymers exhibit superior thermal stability compared to PA but lower than TPA derivatives due to differences in molecular packing .
  • Biological Activity : IPA derivatives demonstrate higher cytotoxicity against cancer cell lines (e.g., IC₅₀ = 3.42–8.84 µM for compound 5) compared to TPA analogues, attributed to enhanced binding with kinase targets like EGFR and HER2 .

Performance in Supramolecular Chemistry

  • Cocrystal Formation : IPA forms stable heterosynthons with selenadiazoles (e.g., [COOH]···[Se−N] interactions), enabling zigzag tape structures absent in TPA or PA cocrystals .
  • Metal-Organic Frameworks (MOFs) : IPA-based ligands (e.g., PEIPH2) yield MOFs with unique flexibility and sorption properties, outperforming TPA in applications requiring semi-rigid frameworks .

Market and Industrial Relevance

Parameter IPA Market (2021–2027) TPA Market (2021–2027)
CAGR ~4.5% (estimated) ~5.2% (PET-driven demand)
Key Segments Coatings (35%), UPRs (30%) Packaging (45%), textiles (30%)
Purity Demand High-purity IPA-99 (>99%) Ultra-pure TPA (>99.9%)

IPA’s niche lies in specialty applications like high-durability coatings, whereas TPA dominates bulk polymer production .

Research Findings and Emerging Trends

Environmental and Industrial Challenges

  • PET Hydrolysis Byproduct : IPA (yield: 21±3%) forms during PET recycling, complicating TPA purification. This necessitates advanced separation techniques like hydrogenation or recrystallization .
  • Thermal Behavior: IPA-based liquid crystals exhibit lower mesophase stability than resorcinol derivatives, limiting their use in high-temperature applications .

Biological Activity

Isophthalic acid (IPA), a di-carboxylic aromatic compound, has garnered attention for its biological activity, particularly in the context of medicinal chemistry and environmental science. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound and its derivatives, supported by empirical data and case studies.

This compound is characterized by the chemical formula C8H6O4\text{C}_8\text{H}_6\text{O}_4 and a molecular weight of 166.13 g/mol. It is primarily synthesized through the oxidation of m-xylene in the presence of catalysts such as cobalt and manganese acetates . The purity of this compound is crucial for its biological applications, with high-purity variants showing improved efficacy in binding to biological targets .

This compound and its derivatives have been identified as potential ligands for protein kinase C (PKC), an enzyme involved in various signaling pathways associated with cancer and other diseases. Research indicates that certain derivatives can effectively displace radiolabeled phorbol esters from PKC, demonstrating their ability to modulate PKC activity in living cells . The structure-activity relationship (SAR) studies reveal that specific functional groups are essential for binding affinity to the C1 domain of PKC.

Toxicity and Safety Profile

The toxicity profile of this compound shows lower toxicity compared to its isomers, such as ortho- and terephthalic acids. Studies indicate that IPA exhibits negligible skin irritation potential and mild irritancy to the eyes . Repeated dose studies in rats identified a no-observed-adverse-effect level (NOAEL) of 250 mg/kg-day for kidney effects, suggesting a relatively safe profile when administered within certain limits .

Case Study 1: Binding Affinity to PKC

A study conducted on various isophthalate derivatives demonstrated their binding affinity to PKC. The most promising compounds showed K(i) values ranging from 200 to 900 nM, indicating significant potential for drug development targeting PKC-related pathways .

Case Study 2: Environmental Impact

Research on the removal efficiency of phthalic acids, including this compound, using anion exchange resins highlighted IPA's role in environmental remediation. The study found that IPA can be effectively removed from aqueous solutions under varying pH levels and temperatures, showcasing its relevance in pollution control .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity profiles of this compound:

Parameter Value
Chemical Formula C8H6O4\text{C}_8\text{H}_6\text{O}_4
Molecular Weight 166.13 g/mol
K(i) Values (PKC Binding) 200 - 900 nM
NOAEL (Kidney Effects) 250 mg/kg-day
Skin Irritation Potential Negligible
Eye Irritation Potential Mild

Properties

IUPAC Name

benzene-1,3-dicarboxylic acid
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InChI

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)
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InChI Key

QQVIHTHCMHWDBS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O
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Molecular Formula

C8H6O4, Array
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Related CAS

26776-13-6, 10027-33-5 (di-hydrochloride salt)
Record name 1,3-Benzenedicarboxylic acid, homopolymer
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DSSTOX Substance ID

DTXSID3021485
Record name 1,3-Benzenedicarboxylic acid
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Molecular Weight

166.13 g/mol
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Physical Description

Isophthalic acid is a white solid with a slight unpleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless solid; [Hawley] Sublimes without decomposition; [Merck Index] Melting point = 347 deg C; [HSDB] Faintly beige powder; [MSDSonline], COLOURLESS CRYSTALLINE POWDER.
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Boiling Point

Sublimes, Boiling point = 753.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.)
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Solubility

Soluble in 8000 parts cold water, 460 parts boiling water; freely soluble in alcohol; practically insoluble in petroleum ether, In methanol: 4.0 g/100 g at 25 °C; in propanol: 1.7 g/100 g at 25 °C, 2.7 g/100 g at 50 °C; in glacial acetic acid: 0.23 g/100 g at 25 °C, Insoluble in benzene, ligroin and ether, Water solubility: 120 mg/L at 25 °C, 350 mg/L at 50 °C, 3200 mg/L at 100 °C, In water, 5400 mg/L at 14 °C (pH adjusted water for complete dissociation), Solubility in water: none in cold water, poor in boiling water
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Density

1.54 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.53 at 4 °C, Density = 9.0710 kmol/cu m at 20 °C, Relative density (water = 1): 1.54
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Vapor Pressure

0.00000002 [mmHg], VP: 0.009 Pa (0.0675 mm Hg) at 100 °C
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Impurities

Impurities in isophthalic acid, other than isomeric ones, include reaction intermediates, eg, 3-formalbenzoic acid and m-toluic acid; by-products, eg, benzoic acid; and residual metals
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Color/Form

Crystalline powder, Colorless crystals, Needles from water or alcohol

CAS No.

121-91-5
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Melting Point

653 °F (USCG, 1999), 347 °C, Triple point temperature and pressure = 619.15 K (estimated to be equal to the melting point), 2.8020X10+3 Pa, Melting point = 619.15 K (determined in sealed tube), 345-348 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Isophthalic acid

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